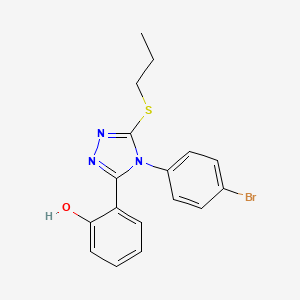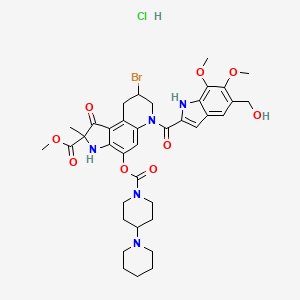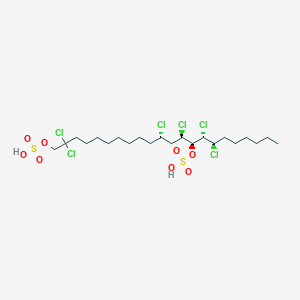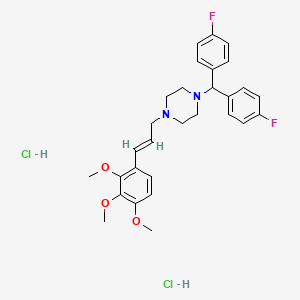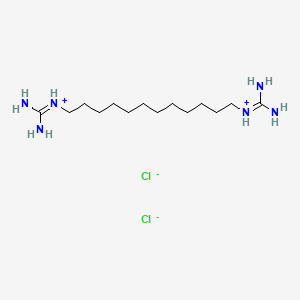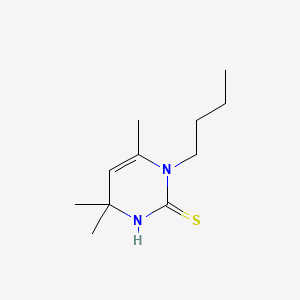
2(1H)-Pyrimidinethione, 1-butyl-3,4-dihydro-4,4,6-trimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-butyl-4,6,6-trimethyl-1H-pyrimidine-2-thione: is a heterocyclic compound with the molecular formula C11H20N2S This compound is characterized by a pyrimidine ring substituted with butyl and trimethyl groups, and a thione group at the second position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-butyl-4,6,6-trimethyl-1H-pyrimidine-2-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of butylamine with 4,6,6-trimethyl-2-thioxo-1,2-dihydropyrimidine . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions:
Oxidation: The thione group in 3-butyl-4,6,6-trimethyl-1H-pyrimidine-2-thione can undergo oxidation to form the corresponding sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: The butyl and trimethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various alkylating or arylating agents can be used in the presence of a suitable catalyst.
Major Products:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of thiol derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
科学研究应用
Chemistry: 3-butyl-4,6,6-trimethyl-1H-pyrimidine-2-thione is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of novel materials with unique properties.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structural features make it a candidate for interacting with specific biological targets.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with biological molecules makes it a promising candidate for drug discovery.
Industry: In the industrial sector, 3-butyl-4,6,6-trimethyl-1H-pyrimidine-2-thione is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings and adhesives.
作用机制
The mechanism of action of 3-butyl-4,6,6-trimethyl-1H-pyrimidine-2-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The butyl and trimethyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate biological membranes and reach intracellular targets.
相似化合物的比较
- 1-butyl-3,4-dihydro-4,4,6-trimethyl-2(1H)-pyrimidinethione
- 1-butyl-4,4,6-trimethyl-1,2,3,4-tetrahydropyrimidine-2-thione
Comparison: Compared to similar compounds, 3-butyl-4,6,6-trimethyl-1H-pyrimidine-2-thione exhibits unique structural features that influence its reactivity and biological activity. The presence of the thione group at the second position enhances its ability to form covalent bonds with biological targets, making it a more potent inhibitor. Additionally, the specific arrangement of butyl and trimethyl groups contributes to its distinct physicochemical properties, such as solubility and stability.
属性
CAS 编号 |
37929-28-5 |
|---|---|
分子式 |
C11H20N2S |
分子量 |
212.36 g/mol |
IUPAC 名称 |
3-butyl-4,6,6-trimethyl-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C11H20N2S/c1-5-6-7-13-9(2)8-11(3,4)12-10(13)14/h8H,5-7H2,1-4H3,(H,12,14) |
InChI 键 |
AUGPKHYVZOGKLQ-UHFFFAOYSA-N |
规范 SMILES |
CCCCN1C(=CC(NC1=S)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


